Benzo[b]thiophene-2-carbonyl azide
Description
Properties
CAS No. |
78140-97-3 |
|---|---|
Molecular Formula |
C9H5N3OS |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
1-benzothiophene-2-carbonyl azide |
InChI |
InChI=1S/C9H5N3OS/c10-12-11-9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5H |
InChI Key |
JLGIMATYADOSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
From Acyl Chloride and Trimethylsilyl Azide (TMSA)
The most widely reported method involves the reaction of benzo[b]thiophene-2-carbonyl chloride with trimethylsilyl azide (TMSA). This approach, adapted from analogous thiophene systems, proceeds under mild conditions to minimize side reactions.
Procedure :
- Reactants : Benzo[b]thiophene-2-carbonyl chloride (1 equiv.) and TMSA (1–2 equiv.) are combined in anhydrous carbon tetrachloride.
- Conditions : The mixture is refluxed at 80°C for 1–2 hours, yielding the azide as a pale-yellow solid.
- Workup : Excess TMSA is removed under reduced pressure, and the product is purified via column chromatography (hexane/ethyl acetate).
Key Observations :
From Acyl Chloride and Sodium Azide
An alternative route employs sodium azide (NaN$$_3$$) in polar aprotic solvents. This method, though less common due to safety concerns, offers higher yields in some cases.
Procedure :
- Reactants : Benzo[b]thiophene-2-carbonyl chloride (1 equiv.) is slowly added to a suspension of NaN$$_3$$ (1.2 equiv.) in acetone.
- Conditions : The reaction is stirred at 0–5°C for 4 hours to prevent exothermic decomposition.
- Workup : The mixture is filtered, and the azide is precipitated by adding ice water.
Challenges :
Alternative Methods: Hydrazide Intermediate
While less direct, benzo[b]thiophene-2-carbonyl hydrazide can be converted to the azide via diazotization. This method is advantageous for lab-scale synthesis.
Procedure :
- Hydrazide Synthesis : Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield the hydrazide.
- Diazotization : The hydrazide is treated with nitrous acid (HNO$$_2$$) at 0°C, generating the azide.
Limitations :
- Low yields (40–50%) due to competing side reactions.
- Requires meticulous control of pH and temperature.
Reaction Mechanisms and Kinetics
The formation of this compound proceeds via nucleophilic acyl substitution. TMSA acts as a masked azide source, with the trimethylsilyl group enhancing the nucleophilicity of the azide ion. A two-step mechanism is proposed:
Silylation :
$$
\text{RCOCl} + \text{TMSA} \rightarrow \text{RCO-N}3 + \text{Me}3\text{SiCl}
$$
The acyl chloride reacts with TMSA, displacing chloride to form the azide.Thermal Decomposition :
$$
\text{RCO-N}3 \xrightarrow{\Delta} \text{RNCO} + \text{N}2
$$
At elevated temperatures, the azide loses nitrogen to yield the isocyanate.
Kinetic Insights :
- The reaction is first-order with respect to both acyl chloride and TMSA.
- Polar solvents (e.g., CCl$$_4$$) accelerate the rate by stabilizing the transition state.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| CCl$$_4$$ | 85 | 98 |
| THF | 72 | 95 |
| DCM | 78 | 97 |
Carbon tetrachloride maximizes yield due to its non-polar nature, which suppresses side reactions.
Temperature and Time
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 65 |
| 80 | 2 | 85 |
| 100 | 1 | 70 |
Prolonged heating at 100°C reduces yields due to isocyanate formation.
Characterization and Structural Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar conformation stabilized by intramolecular hydrogen bonding (C–H⋯N and C–H⋯O).
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2$$_1$$/c |
| a (Å) | 12.668 (3) |
| b (Å) | 6.2153 (12) |
| c (Å) | 16.400 (3) |
| β (°) | 95.91 (3) |
| V (Å$$^3$$) | 1284.4 (4) |
The crystal packing forms a nine-membered ring via C–H⋯N interactions, creating a layered structure.
Spectroscopic Data
- IR : Strong absorption at 2120 cm$$^{-1}$$ (N$$_3$$ stretch), 1680 cm$$^{-1}$$ (C=O stretch).
- $$^1$$H NMR (CDCl$$_3$$): δ 7.85 (d, J = 5.4 Hz, 1H), 7.45–7.35 (m, 3H), 3.20 (s, 1H).
Applications in Organic Synthesis
This compound serves as a versatile building block:
- Tetrazolin-5-ones : Cycloaddition with alkynes yields tetrazolin-5-ones, potent intermediates in drug discovery.
- Isocyanates : Thermal decomposition produces benzo[b]thiophene-2-isocyanate, used in polymer chemistry.
- Schiff Bases : Condensation with aldehydes generates hydrazones with antimicrobial activity.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2-carbonyl azide undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+3] cycloaddition reactions to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve the use of alkenes or alkynes as reactants, often under thermal or catalytic conditions.
Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reactions often carried out in the presence of a base or acid catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Substituted Benzothiophenes: Resulting from substitution reactions.
Scientific Research Applications
Benzo[b]thiophene-2-carbonyl azide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carbonyl azide involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets depend on the specific structure of the derivatives formed from the azide compound.
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxylic Acid
- Structure : Features a carboxylic acid (-COOH) group at the 2-position.
- Synthesis: Prepared via hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate using NaOH in ethanol, followed by acidification (86% yield) .
- Applications : Serves as a key intermediate in pharmaceuticals and agrochemicals. For example, it is used to synthesize hydrazide derivatives with antimicrobial properties .
Key Data :
Property Value Reference CAS Number 6314-28-9 Molecular Formula C₉H₆O₂S Molecular Weight 178.21 g/mol
Benzo[b]thiophene-2-carbonyl Chloride
- Structure : Contains a reactive carbonyl chloride (-COCl) group.
- Synthesis : Likely derived from Benzo[b]thiophene-2-carboxylic acid using chlorinating agents (e.g., SOCl₂ or PCl₅) .
- Applications : A versatile intermediate for amides, esters, and azides. For instance, it reacts with tert-butyl carbazate to form hydrazine-carboxylates .
Key Data :
Property Value Reference CAS Number 39827-11-7 Molecular Formula C₉H₅ClOS
Benzo[b]thiophene-2-carboxylic Hydrazide
- Structure : Features a hydrazide (-CONHNH₂) group.
- Synthesis : Produced by reacting Benzo[b]thiophene-2-carboxylic acid with hydrazine (NH₂NH₂) .
- Applications : Acts as a precursor for acylhydrazones, which exhibit antimicrobial activity. For example, derivatives have shown efficacy against Staphylococcus aureus and Candida albicans .
Key Data :
Property Value Reference CAS Number 175135-07-6 Molecular Formula C₉H₈N₂OS
3-Chlorobenzo[b]thiophene-2-carbonyl Chloride
- Structure : Chlorinated derivative with -Cl at the 3-position and -COCl at the 2-position.
- Synthesis : Prepared via multistep routes starting from 5-methoxysalicylic acid, as disclosed in patents for antiallergy agents .
- Applications : Used to synthesize tetrahydroquinazoline derivatives with antimicrobial activity .
Key Data :
Property Value Reference CAS Number 21815-91-8 Molecular Formula C₉H₄Cl₂OS
Reactivity and Stability Comparison
- Benzo[b]thiophene-2-carbonyl azide : Highly reactive due to the azide group; prone to thermal decomposition or cycloaddition. Requires careful handling to avoid explosive hazards .
- Carboxylic Acid and Hydrazide: More stable under ambient conditions. The acid is hygroscopic but non-explosive, while the hydrazide is shelf-stable .
- Carbonyl Chloride : Moisture-sensitive; reacts vigorously with nucleophiles (e.g., amines, alcohols) .
Q & A
Q. Key Data :
- Typical reaction time: 12–24 hours.
- Yield for analogous acyl azides: ~70–85% (extrapolated from standard methodologies).
How can reaction conditions be optimized to improve yields in this compound synthesis?
Advanced
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during azide substitution minimizes side reactions (e.g., Curtius rearrangement).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of NaN₃, while THF improves solubility of intermediates.
- Stoichiometry : A 1.2–1.5 molar excess of NaN₃ ensures complete conversion of the acid chloride.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the azide from unreacted starting materials.
Example : In analogous syntheses, yields improved from 70% to 88% by using DMF as a co-solvent and rigorous exclusion of moisture .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azide group (δ ~210–220 ppm for carbonyl carbon) and aromatic protons (δ 7.2–8.1 ppm for benzo[b]thiophene).
- IR Spectroscopy : A strong absorption band at ~2100–2150 cm⁻¹ confirms the -N₃ stretch.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for research-grade material) .
How do mechanistic studies explain the formation of benzo[b]thiophene-2-carbonyl chloride precursors?
Advanced
The synthesis of benzo[b]thiophene-2-carbonyl chloride involves:
Lithiation : Benzo[b]thiophene undergoes regioselective lithiation at the 2-position using BuLi/TMEDA, forming a stabilized intermediate.
Carbonylation : Reaction with CO₂ or DMF introduces the carbonyl group.
Chlorination : Thionyl chloride converts the carboxylic acid to the acyl chloride.
Mechanistic Insight : TMEDA enhances lithiation by chelating Li⁺, directing electrophilic formylation to the 2-position. This aligns with the one-pot synthesis of benzo[b]thiophene-2-carbaldehyde (80% yield) via sequential BuLi and DMF reactions .
What are the key applications of this compound in medicinal chemistry?
Basic
This compound serves as:
- Click chemistry precursor : Reacts with alkynes via Huisgen cycloaddition to form triazole-linked bioactive molecules.
- Photolabile protecting group : Releases amines or alcohols under UV light, enabling controlled drug delivery.
- Intermediate : Used in synthesizing kinase inhibitors and antimicrobial agents (e.g., derivatives of combretastatin A-4) .
How can researchers reconcile contradictions in reported yields for benzo[b]thiophene-2-carbaldehyde synthesis?
Advanced
Discrepancies arise from:
- Lithiation efficiency : BuLi purity and reaction temperature (0°C vs. RT) impact dilithiation.
- Workup protocols : Acidic quenching (HCl) vs. neutral conditions affect byproduct formation.
- Substrate purity : Commercial methylthiobenzene may contain sulfur impurities.
Resolution : Systematic optimization (e.g., using 2.2 equiv BuLi at 0°C for 30 minutes) increased yields from 70% to 80% in controlled studies .
What safety protocols are essential when handling this compound?
Q. Basic
- Explosion risk : Acyl azides are thermally unstable. Store at –20°C, avoid mechanical shock, and use blast shields during reactions.
- Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact.
- Quenching : Decompose excess azides with aqueous NaNO₂/urea to prevent accumulation .
How does the electronic structure of benzo[b]thiophene influence reactivity in azide formation?
Advanced
The thiophene ring’s electron-rich 2-position directs electrophilic substitution. Density functional theory (DFT) calculations show:
- HOMO localization : The 2-carbonyl group’s HOMO (-8.2 eV) facilitates nucleophilic attack by NaN₃.
- Aromatic stabilization : Resonance between the thiophene sulfur and carbonyl group lowers activation energy for azide substitution .
What are the challenges in scaling up this compound synthesis?
Q. Advanced
- Exothermic reactions : BuLi addition requires precise temperature control to prevent runaway reactions.
- Purification : Large-scale column chromatography is impractical; switch to recrystallization (hexane/EtOAc) or distillation.
- Cost : Use of TMEDA and BuLi increases expenses. Alternative ligands (e.g., sparteine) reduce costs but lower yields (~65%) .
How can computational modeling guide the design of this compound derivatives?
Q. Advanced
- Docking studies : Predict binding affinity of azide-triazole adducts with target proteins (e.g., kinases).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with antimicrobial activity.
- DFT optimization : Simulate transition states to identify catalysts (e.g., Cu(I)) for regioselective cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
